molecular formula C33H32O5 B590271 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) CAS No. 1329643-40-4

1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one)

Cat. No.: B590271
CAS No.: 1329643-40-4
M. Wt: 508.614
InChI Key: UHIVCAOXVHTEAY-UHFFFAOYSA-N
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Description

1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) is a useful research compound. Its molecular formula is C33H32O5 and its molecular weight is 508.614. The purity is usually 95%.
BenchChem offers high-quality 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Propafenone impurity F, also known as UNII-FB2RUE676A or 1,1’-[2-Hydroxypropane-1,3-diyl-bis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one), primarily targets sodium channels in cardiac muscle cells . These channels play a crucial role in the electrical activity of the heart, making them a key target for antiarrhythmic agents .

Mode of Action

Propafenone impurity F acts by inhibiting sodium channels , restricting the entry of sodium into cardiac cells . This results in a decrease in the excitability of the cells, slowing the rate of electrical conduction . This action helps restore a normal rhythm in the heart and prevent the recurrence of irregular heartbeats .

Biochemical Pathways

The major metabolic pathway for propafenone, and likely its impurities, begins with aromatic ring hydroxylation , a pathway that may be determined by genetic factors . This metabolic process is crucial for the drug’s elimination from the body .

Pharmacokinetics

Propafenone impurity F is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with propafenone. Propafenone is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . It undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . The elimination half-life of propafenone is typically 5 to 8 hours in most patients .

Result of Action

The inhibition of sodium channels by propafenone impurity F leads to a reduction in the excitability of cardiac cells . This results in a slowing of the rate of electrical conduction, which can help restore a normal rhythm in the heart and prevent the recurrence of irregular heartbeats .

Action Environment

The action, efficacy, and stability of propafenone impurity F can be influenced by various environmental factors. For instance, genetic factors may determine the rate of aromatic ring hydroxylation, a key metabolic pathway for propafenone . Additionally, the drug’s bioavailability can increase with dosage, suggesting that the presystemic clearance of propafenone is saturable .

Properties

IUPAC Name

1-[2-[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32O5/c34-27(23-37-32-17-9-7-15-28(32)30(35)21-19-25-11-3-1-4-12-25)24-38-33-18-10-8-16-29(33)31(36)22-20-26-13-5-2-6-14-26/h1-18,27,34H,19-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIVCAOXVHTEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329643-40-4
Record name 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329643404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY))BIS(2,1-PHENYLENE))BIS(3-PHENYLPROPAN-1-ONE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB2RUE676A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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